
Epigenetic factor-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epigenetic Factor-IN-1 is a small molecule inhibitor that targets specific proteins involved in the regulation of gene expression through epigenetic mechanisms Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence These changes are often mediated by chemical modifications to DNA and histone proteins, which can influence chromatin structure and gene accessibility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Epigenetic Factor-IN-1 typically involves a multi-step organic synthesis process. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of specific catalysts and solvents to achieve high yields and purity.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation, which are carried out under controlled conditions to ensure the desired modifications.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for research and industrial applications.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, selection of appropriate solvents and catalysts, and implementation of efficient purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Epigenetic Factor-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may
Propriétés
Formule moléculaire |
C32H34FN5O6S2 |
|---|---|
Poids moléculaire |
667.8 g/mol |
Nom IUPAC |
diethyl 5-[[(2R)-2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C32H34FN5O6S2/c1-5-43-30(41)25-19(3)26(31(42)44-6-2)46-29(25)35-27(39)20(4)45-32-37-36-24(38(32)16-15-21-11-8-7-9-12-21)18-34-28(40)22-13-10-14-23(33)17-22/h7-14,17,20H,5-6,15-16,18H2,1-4H3,(H,34,40)(H,35,39)/t20-/m1/s1 |
Clé InChI |
CMUZVSLKBGFEBP-HXUWFJFHSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)[C@@H](C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


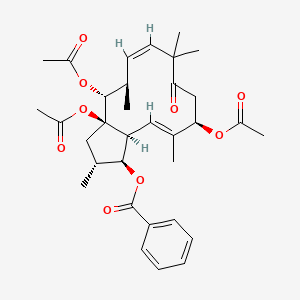
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
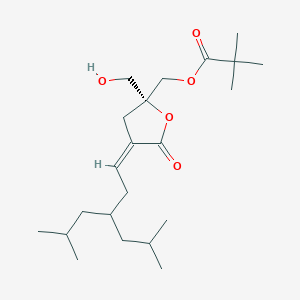
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
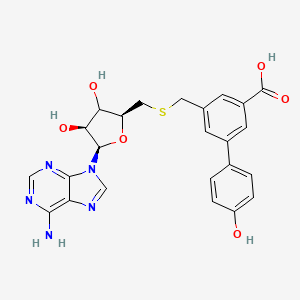
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
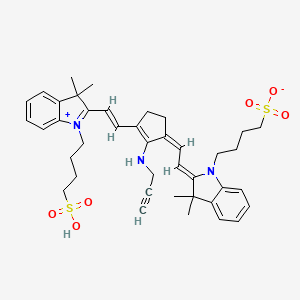
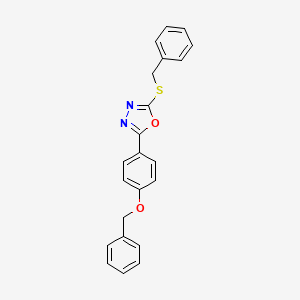

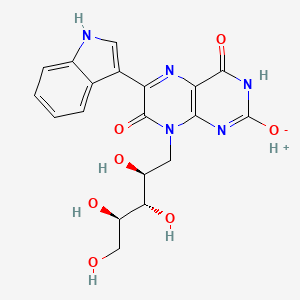

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
